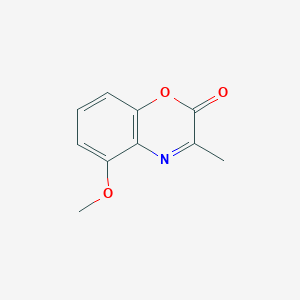
2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl-: is a heterocyclic compound that belongs to the benzoxazine family These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: It can be used in the study of enzyme inhibition and as a scaffold for drug design .
Medicine: In medicine, derivatives of benzoxazine compounds have been investigated for their potential as anticancer agents, particularly as inhibitors of DNA topoisomerase I .
Industry: In the industrial sector, benzoxazine derivatives are used in the production of polymers and resins, which have applications in coatings, adhesives, and composites .
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- involves its interaction with various molecular targets. For instance, it can inhibit the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately causing cell death . The compound’s methoxy and methyl groups may enhance its binding affinity and specificity for the enzyme.
Comparison with Similar Compounds
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness: 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
828246-24-8 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO3/c1-6-10(12)14-8-5-3-4-7(13-2)9(8)11-6/h3-5H,1-2H3 |
InChI Key |
JGFWNBQMABZEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















